6-(Trifluoromethyl)isoquinolin-3-ol is a nitrogen-containing heterocyclic compound characterized by the molecular formula . This compound features a trifluoromethyl group at the 6-position and a hydroxyl group at the 3-position of the isoquinoline ring. Isoquinoline derivatives, including 6-(Trifluoromethyl)isoquinolin-3-ol, are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
This compound falls under the category of heterocyclic compounds and is classified as an isoquinoline derivative. Isoquinolines are recognized for their structural complexity and potential pharmacological properties, making them significant in medicinal chemistry and organic synthesis.
The synthesis of 6-(Trifluoromethyl)isoquinolin-3-ol can be achieved through several methods:
Industrial production typically involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency .
The molecular structure of 6-(Trifluoromethyl)isoquinolin-3-ol consists of a fused bicyclic system with a hydroxyl functional group. The trifluoromethyl group significantly influences its chemical properties, particularly its lipophilicity.
6-(Trifluoromethyl)isoquinolin-3-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
The reactions yield various products:
The mechanism of action for 6-(Trifluoromethyl)isoquinolin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Inside cells, it interacts with enzymes and receptors, modulating their activity through hydrogen bonding facilitated by the hydroxyl group .
6-(Trifluoromethyl)isoquinolin-3-ol is typically a solid at room temperature with distinct physical characteristics influenced by its functional groups.
Key chemical properties include:
Relevant data on solubility, melting point, or boiling point may vary based on specific experimental conditions but generally indicate good solubility in organic solvents.
6-(Trifluoromethyl)isoquinolin-3-ol has several scientific applications:
Traditional isoquinoline synthesis often relies on Bischler-Napieralski or Pomeranz-Fritsch reactions, which face limitations in regioselectivity and functional group tolerance. Recent advances leverage transition-metal-catalyzed C–H activation for direct scaffold elaboration. Rh(III)-catalyzed [4+2]-annulation between N-pivaloyloxy aryl amides and alkynyl precursors enables efficient assembly of the isoquinoline core with embedded -CF₃ groups. This method uses [CpRhCl₂]₂/CsOAc catalysis in methanol or trifluoroethanol (TFE), achieving yields >70% under mild conditions (room temperature, 2–4 hours). The *N-pivaloyloxy group acts as a traceless directing group and internal oxidant, facilitating redox-neutral annulation without external oxidants [5].
Orthogonally protected alkynes bearing α-CF₃-α-amino ester motifs (e.g., 2a–e) serve as coupling partners, allowing late-stage introduction of pharmacophoric elements. This strategy provides direct access to 3,4-dihydroisoquinolin-1(2H)-one intermediates, which undergo dehydration or oxidation to yield the target aromatic system. The method’s versatility is demonstrated by compatibility with electron-donating (-OMe, -alkyl) and electron-withdrawing (-NO₂) substituents on the aryl hydroxamate component [5].
The electron-withdrawing nature of the -CF₃ group significantly influences reactivity and dictates the optimal strategy for its incorporation:
Nucleophilic Aromatic Substitution (SNAr): Requires strong electron deficiency at the reaction site. For unactivated isoquinolines, SNAr is ineffective due to insufficient electrophilicity. However, when flanked by ortho/para electron-withdrawing groups (e.g., -NO₂), halogen displacement by -CF₃ nucleophiles (e.g., Ruppert-Prakash reagent, TMSCF₃) becomes viable. The mechanism proceeds via a Meisenheimer complex, with fluoride expulsion as the rate-limiting step. Computational studies confirm that SNAr with hydride (for dehalogenation) favors addition-elimination pathways for Cl/Br-isoquinolines, while concerted substitution dominates for fluorinated analogs [2] .
Radical Trifluoromethylation: More effective for electronically neutral scaffolds. Photocatalytic methods using N-CF₃ reagents (e.g., N-trifluoromethylimidoyloxy pyridinium salts) generate •CF₃ radicals under blue-light irradiation. Iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) enable regioselective C–H trifluoromethylation of isoquinolines at the 3-position. Key advantages include:
Table 2: Comparison of -CF₃ Introduction Methods
Method | Conditions | Scope | Yield Range | Key Limitation |
---|---|---|---|---|
SNAr | CsF, DMF, 100°C | Ortho/para-NO₂ substrates | 40–75% | Requires strong EWGs |
Photoredox Radical | Ir photocatalyst, blue LED, rt | Broad (heteroarenes, alkenes) | 65–92% | Sensitive to O₂ |
Rh-Catalyzed Coupling | [Cp*RhCl₂]₂, AgSbF₆, alkynes | Pre-functionalized alkynes | 70–85% | Requires directing group |
Regioselective 3-hydroxylation remains challenging due to competing reactions at C1/N2 positions. Two advanced strategies have emerged:
Transition-Metal-Catalyzed C–H Oxygenation: Rh(III) or Pd(II) catalysts with N-oxide oxidants (e.g., N-pivaloyloxy directing group) enable ortho-C–H activation. For 6-trifluoromethylisoquinoline, Rh(III)-catalysis directs oxygen insertion exclusively at C3 via a kinetically favored five-membered metallacycle. Subsequent rearomatization delivers the 3-hydroxy product. This method achieves >85% regioselectivity and 75% yield in TFE solvent [5].
Aromatization of Dihydroisoquinolones: 3,4-Dihydroisoquinolin-1(2H)-ones (from [4+2]-annulation) undergo dehydrogenation using triflic anhydride (Tf₂O)/pyridine. This stoichiometric reagent promotes dehydration and in situ formation of 1-triflyloxyisoquinolines. Hydrolysis then affords 3-hydroxy derivatives. The reaction completes in 15 minutes at ambient temperature, providing a high-yielding (82–90%), scalable route to 3-hydroxylated products [5].
X-ray crystallography confirms substitution patterns, with the C3–OH group forming intramolecular H-bonds to adjacent N atoms, stabilizing the cis-conformation crucial for biological activity [5].
Systematic SAR analyses reveal critical roles of the -CF₃ group and C3-OH in bioactivity:
Trifluoromethyl Position and Electronics: The -6-CF₃ group enhances membrane permeability (log P increased by 0.9–1.2 units vs non-CF₃ analogs) and metabolic stability. Para-substituted analogs exhibit superior Gram-positive antibacterial activity (MIC = 0.5–64 µg/mL) due to optimized hydrophobic interactions with bacterial targets. Meta-substitution reduces potency by 8-fold, indicating steric sensitivity [4] [6].
Hydroxyl Group Impact: Removal of the C3-OH diminishes activity against Staphylococcus aureus (32-fold drop), confirming its role in H-bonding to biological targets. Methylation or acetylation of the -OH group abrogates activity, emphasizing the requirement for a free phenolic proton [4].
Hybrid Pharmacophores: Incorporation of α-CF₃-α-amino acid motifs at C1 (e.g., 5a–c) improves water solubility while maintaining nanomolar affinity for bacterial enoyl-ACP reductases. Compound 28 (pyrimidoisoquinolinquinone derivative) exceeds vancomycin’s potency against MRSA (MIC = 2 µg/mL vs 4 µg/mL) by inhibiting DNA gyrase through quinone-mediated redox cycling [5] [6].
Table 3: SAR of Key 6-(Trifluoromethyl)isoquinolin-3-ol Derivatives
Structural Modification | Biological Activity | Potency vs Parent | Proposed Mechanism |
---|---|---|---|
6-CF₃, 3-OH (parent) | Anti-MRSA (MIC = 16 µg/mL) | Baseline | Membrane disruption |
6-CF₃, 3-OCH₃ | Inactive (MIC > 64 µg/mL) | >4-fold ↓ | Loss of H-bonding |
7-CF₃, 3-OH | Anti-MRSA (MIC = 32 µg/mL) | 2-fold ↓ | Altered hydrophobic pocket fit |
C1-α-CF₃-aminopropionate (5c) | Anti-VRE (MIC = 0.5 µg/mL) | 32-fold ↑ | Target specificity enhancement |
Pyrimido-fused quinone (28) | Anti-MRSA (MIC = 2 µg/mL) | 8-fold ↑ | DNA gyrase inhibition |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1